tert-butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Description
tert-Butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-c]pyrazole core with a tert-butoxycarbonyl (Boc) protecting group at position 5 and an ethyl substituent at position 6. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its structural complexity and functional groups make it valuable for tuning pharmacological properties such as solubility, stability, and target binding .
Structure
3D Structure
Properties
CAS No. |
1196153-31-7 |
|---|---|
Molecular Formula |
C12H20N4O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl 3-amino-6-ethyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C12H20N4O2/c1-5-8-9-7(10(13)15-14-9)6-16(8)11(17)18-12(2,3)4/h8H,5-6H2,1-4H3,(H3,13,14,15) |
InChI Key |
XPBMVQGCOXDKGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired pyrazole ring structure .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require precise control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amino group (-NH₂) at position 3 serves as a nucleophilic center, enabling reactions with electrophiles:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acylation | Acetyl chloride, base (e.g., pyridine) | tert-Butyl 3-acetamido-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate |
| Sulfonylation | Tosyl chloride, DMAP | Sulfonamide derivative with enhanced stability |
| Alkylation | Methyl iodide, K₂CO₃ | N-methylated product (limited by steric hindrance from ethyl group) |
Key Observations :
-
Steric hindrance from the ethyl group at position 6 reduces reaction rates compared to non-alkylated analogs.
-
The tert-butyl ester remains intact under mild basic or nucleophilic conditions .
Oxidation and Reduction
The amino group and pyrazole ring participate in redox transformations:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation of -NH₂ | KMnO₄, acidic conditions | Nitro derivative (tert-butyl 3-nitro-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate) |
| Pyrazole Ring Reduction | NaBH₄, MeOH | Partially saturated dihydropyrazole (reduces ring strain) |
Mechanistic Insights :
-
Oxidation of aliphatic amines to nitro groups requires strong oxidizing agents and acidic media.
-
The ethyl group stabilizes intermediates during reduction by mitigating ring distortion.
Cyclization and Ring Functionalization
Intramolecular reactions exploit the amino group’s nucleophilicity:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Schiff Base Formation | Aldehydes (e.g., benzaldehyde) | Cyclic imine derivatives (e.g., fused tetracyclic structures) |
| Ullmann Coupling | Aryl halides, Cu catalyst | Aryl-substituted analogs for drug discovery applications |
Structural Impact :
-
Cyclization reactions are favored in polar aprotic solvents (e.g., DMF) due to improved solubility.
-
The ethyl group’s steric bulk directs regioselectivity in cross-coupling reactions .
Stability and Degradation Pathways
The compound exhibits moderate stability under standard conditions but undergoes degradation under specific environments:
| Condition | Degradation Pathway | Outcome |
|---|---|---|
| Strong Acid (HCl, H₂SO₄) | Ester hydrolysis | Carboxylic acid derivative (removal of tert-butyl group) |
| UV Light | Photooxidation | Ring-opening products (e.g., diketones) |
Practical Considerations :
-
Storage under inert atmospheres (N₂ or Ar) is recommended to prevent oxidation.
-
Hydrolysis of the ester group under acidic conditions is irreversible .
Comparative Reactivity with Structural Analogs
The ethyl substituent at position 6 distinguishes this compound from closely related derivatives:
| Compound | Key Reactivity Difference |
|---|---|
| tert-Butyl 3-amino-6-methyl analog | Faster alkylation due to reduced steric hindrance |
| tert-Butyl 3-amino-6-isopropyl analog | Lower solubility in polar solvents impedes acylation |
| Non-esterified pyrrolo[3,4-c]pyrazole | Higher susceptibility to ring oxidation |
Research Implications :
Scientific Research Applications
Tert-butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate exhibits a range of biological activities that are pertinent to its applications in medicinal chemistry:
- Anti-inflammatory Properties : Research indicates that this compound has significant anti-inflammatory effects, making it a candidate for the development of treatments for inflammatory diseases .
- Anticancer Potential : The structure of the compound allows for interaction with various biological targets involved in cancer progression. Studies have suggested that derivatives of this compound may inhibit tumor growth and metastasis .
Case Study 1: Anti-inflammatory Activity
A study published in Molecules highlighted the anti-inflammatory effects of related pyrrolo-pyrazole compounds. It was found that these compounds can significantly reduce inflammation markers in vitro and in vivo models. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrrolo-pyrazole ring could enhance anti-inflammatory potency .
Case Study 2: Anticancer Properties
Research conducted on similar compounds demonstrated their ability to induce apoptosis in cancer cells. The study focused on the mechanism by which these compounds interact with cellular pathways involved in cancer progression. The findings suggest that this compound could serve as a lead compound for further development into anticancer agents .
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 6
The ethyl group at position 6 distinguishes this compound from analogs with alternative alkyl or aromatic substituents. Key comparisons include:
Key Observations :
- Steric Effects : Diethyl and dimethyl groups introduce greater steric hindrance, which may slow metabolic degradation or alter binding kinetics in target proteins .
- Thermal Stability : Higher alkylation (e.g., diethyl) correlates with elevated boiling points, suggesting improved thermal resilience .
Variations in Protecting Groups and Core Modifications
The Boc group at position 5 is a common feature, but other analogs employ benzyl esters or alternative heterocycles:
Pharmacological and Physicochemical Implications
- Bioavailability : Ethyl and isopropyl analogs balance lipophilicity and solubility, making them suitable for oral administration .
- Synthetic Utility : The Boc group facilitates straightforward deprotection under mild acidic conditions, enabling modular synthesis of derivatives .
- Safety Profiles : Compounds with ethyl/isopropyl substituents share similar hazard profiles (e.g., H315/H319 for skin/eye irritation) .
Biological Activity
Tert-butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS No. 1196153-31-7) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article provides a detailed examination of the biological activity associated with this compound, drawing on various research findings and case studies.
- Molecular Formula : C12H20N4O2
- Molecular Weight : 252.31 g/mol
- CAS Number : 1196153-31-7
Structure
The compound features a pyrrolo[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of the tert-butyl and ethyl groups may influence its pharmacological properties.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrrolo[3,4-c]pyrazole derivatives, including this compound. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes.
In Vitro Studies
- COX Inhibition :
- Cell-Based Assays :
Analgesic Activity
The analgesic properties of this compound have also been investigated:
- Pain Models :
- Comparative Efficacy :
Safety and Toxicology
Safety assessments are crucial for any new pharmaceutical candidate:
- Toxicity Studies :
- Histopathological Analysis :
Q & A
Basic: What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The compound is typically synthesized via multi-step reactions involving pyrrolopyrazole core formation followed by tert-butyl carbamate protection. Key steps include:
- Cyclization : Use of ethyl-substituted precursors (e.g., ethyl hydrazine derivatives) under reflux in polar aprotic solvents like DMF or THF.
- Protection : Introduction of the tert-butyloxycarbonyl (Boc) group using Boc-anhydride in the presence of a base (e.g., DMAP) to protect the amine functionality .
- Optimization : Adjust reaction temperature (60–80°C) and catalyst loading (e.g., 10 mol% Pd for coupling steps) to enhance regioselectivity and reduce side products. Monitor reaction progress via TLC or LC-MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
